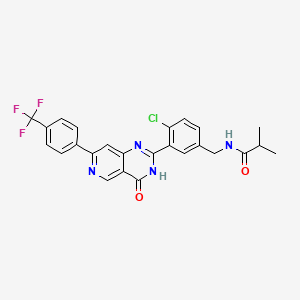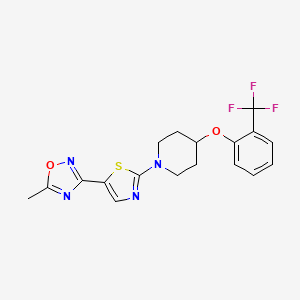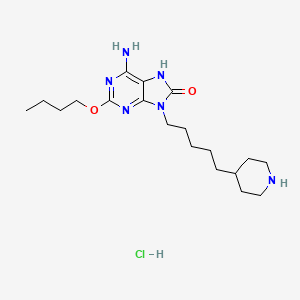![molecular formula C31H49N5O4 B10780322 (5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one CAS No. 1191914-21-2](/img/structure/B10780322.png)
(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CHEMBL1078231 are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction. Industrial production methods typically involve optimizing these reactions for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
CHEMBL1078231 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHEMBL1078231 has various scientific research applications, including:
Chemistry: It is used as a tool compound for probing chemical reactions and understanding reaction mechanisms.
Biology: It is used in studies to understand biological pathways and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CHEMBL1078231 involves its interaction with specific molecular targets, leading to a biological effect. The exact molecular targets and pathways involved are not explicitly detailed in the available literature. like many bioactive compounds, it likely interacts with proteins, enzymes, or receptors to exert its effects .
Comparison with Similar Compounds
CHEMBL1078231 can be compared with other similar bioactive compounds in terms of its structure, activity, and applications. Some similar compounds include:
- CHEMBL1078232
- CHEMBL1078233
- CHEMBL1078234
These compounds share structural similarities but may differ in their specific biological activities and applications. CHEMBL1078231 is unique in its specific interactions and effects, making it a valuable compound for research and development .
Properties
CAS No. |
1191914-21-2 |
|---|---|
Molecular Formula |
C31H49N5O4 |
Molecular Weight |
555.8 g/mol |
IUPAC Name |
(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C31H49N5O4/c1-5-6-7-26-21-35(20-25-8-18-39-19-9-25)29(38)40-31(26)12-16-36(17-13-31)30(4)10-14-34(15-11-30)28(37)27-23(2)32-22-33-24(27)3/h22,25-26H,5-21H2,1-4H3/t26-/m0/s1 |
InChI Key |
CXXVJZRGOOIVOD-SANMLTNESA-N |
Isomeric SMILES |
CCCC[C@H]1CN(C(=O)OC12CCN(CC2)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C)CC5CCOCC5 |
Canonical SMILES |
CCCCC1CN(C(=O)OC12CCN(CC2)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C)CC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B10780239.png)
![[(8R)-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-(4-thiophen-2-ylphenyl)methanone](/img/structure/B10780246.png)

![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)-5-pyridin-4-yloxyphenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10780270.png)

![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)
![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)
![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)
![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)

